Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate
Description
Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group, a methoxycarbonyl (COOMe) substituent, and a nitro (NO₂) group on the phenyl ring. This structure combines electron-withdrawing (NO₂) and electron-donating (COOMe) groups, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonyl-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)19-9-7-18(8-10-19)12-5-6-14(20(23)24)13(11-12)15(21)25-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIYBNLJOYSSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136195 | |
| Record name | 1,1-Dimethylethyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-55-4 | |
| Record name | 1,1-Dimethylethyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate (referred to as TBMNP) is a synthetic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
TBMNP has the molecular formula C₁₇H₂₃N₃O₆ and a molecular weight of 365.38 g/mol. Its structure includes a tetrahydro-pyrazine ring, a methoxycarbonyl group, and a nitrophenyl moiety, which contribute to its biological properties. The compound's melting point ranges from 146°C to 148°C, indicating its stability under standard laboratory conditions .
Synthesis
The synthesis of TBMNP involves several steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. Key synthetic methods include:
- Acetonization
- Boc protection
- N-methoxy-N-methyl amidation
These methods yield important intermediates that can be further used in the synthesis of biologically active compounds like crizotinib, an effective treatment for non-small cell lung cancer.
Neuroprotective Effects
Preliminary studies suggest that TBMNP exhibits neuroprotective properties. In vitro assays have shown that it can protect neuronal cells against oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Key Findings:
- Cell Viability Assays: TBMNP increased cell survival rates in neuronal cultures exposed to neurotoxic agents.
- Mechanism of Action: Its neuroprotective effects are believed to be linked to the modulation of signaling pathways involved in cell survival and inflammation.
Anti-inflammatory and Anticancer Properties
The presence of the nitrophenyl group in TBMNP is associated with enhanced biological activity. Research indicates that TBMNP may possess both anti-inflammatory and anticancer properties:
- Anti-inflammatory Activity: Studies have demonstrated that TBMNP can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory disorders.
- Anticancer Activity: The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent against certain cancers.
Comparative Analysis with Similar Compounds
To better understand the unique properties of TBMNP, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 4-(3-formylbenzyl)tetrahydro-1(2H)-pyrazinecarboxylate | C₁₇H₂₄N₂O₃ | Contains an aldehyde group instead of methoxycarbonyl |
| Tert-butyl 4-(3-methoxy-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate | C₁₆H₂₃N₃O₅ | Different substitution pattern on the phenyl ring |
| Tert-butyl 4-(3-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate | C₁₆H₂₂N₂O₄ | Lacks methoxycarbonyl group, focusing on nitrophenyl interaction |
This table highlights how TBMNP's dual functionality from both the nitrophenyl and methoxycarbonyl groups may enhance its biological activity compared to similar compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy of TBMNP:
-
Neuroprotection in Animal Models:
- In vivo studies using rodent models demonstrated that administration of TBMNP significantly reduced markers of neuroinflammation and improved cognitive function after induced oxidative stress.
-
Anticancer Efficacy:
- A study investigating the effects of TBMNP on human cancer cell lines reported a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
Scientific Research Applications
Scientific Research Applications
The compound has been studied for multiple applications across different scientific fields, including pharmacology, synthetic organic chemistry, and molecular biology.
Pharmacological Applications
- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially offering protection against neurodegenerative diseases. In vitro studies often involve neuronal cell cultures to assess cell survival and functionality under stress conditions.
- Anticancer Properties : Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate serves as an intermediate in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer. The synthesis process yields significant intermediates that contribute to the overall efficacy of the final pharmaceutical product.
Synthetic Organic Chemistry
- Building Block for Complex Molecules : This compound is utilized in the synthesis of various complex organic molecules. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis. For instance, it can be modified to create derivatives with different functional groups, facilitating structure-activity relationship studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate with structurally analogous compounds, focusing on substituents, synthesis yields, physical properties, and applications.
Substituent Effects on Reactivity and Properties
- Nitro Group (NO₂): Enhances electrophilicity, making the compound suitable for nucleophilic aromatic substitution (e.g., in , nitro is reduced to amino for further functionalization) .
- Methoxycarbonyl (COOMe) : Increases solubility in polar solvents and stabilizes intermediates via resonance.
Q & A
Q. Critical reaction conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (nitration step) | Prevents decomposition |
| Solvent | DMF or THF (coupling steps) | Enhances solubility |
| Catalyst loading | 2–5 mol% Pd | Balances cost and efficiency |
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .
Basic: Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
Answer:
Key techniques include:
Q. Data interpretation example :
| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |
|---|---|---|---|
| tert-butyl | 1.46 (s, 9H) | 28.5 (CH₃), 79.8 (C) | - |
| Methoxycarbonyl | 3.89 (s, 3H) | 52.1 (OCH₃), 166.7 (C=O) | 1720 |
Advanced: How can researchers address contradictory spectral data during structural elucidation?
Answer:
Contradictions (e.g., unexpected splitting or missing peaks) may arise from:
- Dynamic effects : Rotamers in the piperazine ring cause peak broadening. Use variable-temperature NMR (VT-NMR) to resolve splitting .
- Impurity interference : Treat crude products with scavengers like Si-Trisamine to remove residual Pd catalysts before analysis .
- Tautomerism : For nitro groups, confirm via 2D NMR (HSQC, HMBC) to assign connectivity unambiguously .
Case study : In a related piperazine derivative, VT-NMR at −40°C resolved overlapping peaks caused by Boc group rotation .
Advanced: What experimental design principles apply to studying this compound’s bioactivity (e.g., enzyme inhibition)?
Answer:
In vitro assays :
- Target selection : Prioritize enzymes with structural homology to PARP-1/2, as seen in tert-butyl piperazine carboxylate analogs .
- Dose-response curves : Use 10-dose IC₅₀ assays (0.1–100 µM) with ATP-competitive controls .
- Cellular potency : BRCA1-deficient cell lines (e.g., MDA-MB-436) assess synthetic lethality. Monitor viability via MTT assays .
Q. In vivo models :
Q. Statistical design :
- Use randomized block designs with split plots for multi-variable testing (e.g., trellis systems in pharmacology) .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : −20°C in airtight, light-resistant containers under inert gas (Ar/N₂). Shelf life: >2 years .
- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation/contact; wash with soap/water if exposed .
Advanced: How can computational modeling guide the optimization of this compound’s synthetic pathways?
Answer:
- DFT calculations : Predict reaction transition states (e.g., nitration regioselectivity) using Gaussian09 at B3LYP/6-31G* level .
- Docking studies : Screen against PARP-1 (PDB: 3L3M) to prioritize substituents enhancing binding affinity .
- Retrosynthesis tools : Employ AI platforms (e.g., Chematica) to identify novel routes using boronate ester intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
